Peldesine is synthesized from 9-deazapurine derivatives and falls under the category of acyclic nucleoside phosphonates. Its chemical formula is with a molecular weight of approximately 241.25 g/mol . The compound was developed as part of efforts to create more effective treatments for T-cell malignancies by targeting the metabolic pathways that support cancer cell survival and proliferation .
The synthesis of peldesine involves several key steps that utilize various reagents and conditions. The process begins with the preparation of a 9-deazapurine base, which serves as the foundation for constructing peldesine-like structures.
Peldesine's molecular structure features a modified purine base, specifically designed to mimic the transition state of substrates for purine nucleoside phosphorylase.
Peldesine undergoes several important chemical reactions that are crucial for its function as an inhibitor:
The mechanism by which peldesine exerts its therapeutic effects involves:
Peldesine exhibits several notable physical and chemical properties:
Peldesine has been primarily investigated for its potential applications in oncology:
Despite initial promise, clinical trials have highlighted challenges related to efficacy and solubility that need addressing before widespread therapeutic use can be realized .
Peldesine (BCX-34) is a small-molecule inhibitor targeting purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage metabolism. As a first-generation PNP inhibitor, it represented a pioneering approach to modulating T-cell proliferation through targeted nucleotide pool disruption. Its development marked a significant milestone in rational drug design for immunological disorders and T-cell malignancies, though its clinical trajectory revealed complexities in PNP biology that informed subsequent generations of inhibitors [1] [2].
The therapeutic targeting of PNP originated from observations in genetic PNP deficiency, characterized by severe T-cell lymphopenia due to intracellular accumulation of deoxyguanosine triphosphate (dGTP). This nucleotide imbalance selectively inhibits ribonucleotide reductase (RNR), blocking DNA synthesis in developing T-lymphocytes. Early PNP inhibitors like peldesine were designed to pharmacologically replicate this immunosuppressive effect [2] [9].
Table 1: Evolution of Clinical-Stage PNP Inhibitors
Compound | Alternative Names | Developmental Stage | Key Indications Tested |
---|---|---|---|
Peldesine | BCX-34 | Discontinued (Phase 3) | Cutaneous T-cell lymphoma, Psoriasis |
Forodesine | Immucillin-H, BCX-1777 | Approved (Japan, 2017) | Peripheral T-cell lymphoma |
Ulodesine | BCX-4208 | Phase 2 completed | Gout |
Peldesine emerged in the early 1990s from structure-based drug design efforts by BioCryst Pharmaceuticals. Preclinical studies demonstrated nanomolar PNP inhibition (IC₅₀ = 36 nM) and selective antiproliferative effects against activated T-lymphocytes. Its advancement to Phase 3 trials for cutaneous T-cell lymphoma (CTCL) and psoriasis represented the first clinical validation of PNP as a druggable target [1] [10].
Peldesine (chemical name: 2-Amino-3,5-dihydro-7-(3-pyridylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) belongs to the non-nucleoside PNP inhibitor class. Its structure features a pyrrolopyrimidine scaffold distinct from natural nucleosides, enabling selective binding to the purine-binding site of PNP without requiring phosphorylation for activity [1] [2].
Table 2: Molecular Properties of Peldesine
Property | Specification |
---|---|
Molecular Formula | C₁₂H₁₁N₅O |
CAS Registry Number | 133432-71-0 |
Molecular Weight | 241.25 g/mol |
Drug Type | Small molecule |
Originator | BioCryst Pharmaceuticals |
Development Timeline:
Structural analysis revealed that peldesine binds competitively at the purine-binding site of PNP, forming hydrogen bonds with residues Glu201, Phe200, and Asn243 in the human enzyme. Despite its nanomolar affinity, kinetic studies later identified a relatively fast off-rate (Kₒₙ = 2.5 × 10⁴ M⁻¹s⁻¹, Kₒff = 9 × 10⁻³ s⁻¹) compared to transition-state analogues like forodesine, limiting sustained enzyme inhibition in vivo [2] [10].
Peldesine's mechanism involves two distinct immunological pathways with paradoxical effects:
PNP inhibition elevates plasma deoxyguanosine levels, which enters T-cells via nucleoside transporters. Intracellular phosphorylation generates toxic dGTP accumulation:
This mechanism underlies peldesine's therapeutic rationale for T-cell malignancies:
PNP Inhibition → Deoxyguanosine Accumulation → dCK-mediated Phosphorylation → dGTP Pool Expansion → RNR Inhibition + dNTP Imbalance → T-cell Apoptosis
Paradoxically, PNP inhibition also elevates guanosine, which activates toll-like receptors (TLRs):
Table 3: Dual Immunomodulatory Effects of PNP Inhibition
Pathway | Primary Mediators | Immunological Consequence | Therapeutic Implication |
---|---|---|---|
dGTP Accumulation | Deoxyguanosine, dCK | Selective T-cell apoptosis | Suppression of T-cell malignancies |
TLR Activation | Guanosine | Innate immune stimulation | Vaccine adjuvancy, anti-tumor immunity |
This dual mechanism explains the autoimmune manifestations observed in genetic PNP deficiency and suggests peldesine's potential as an immuno-oncology agent. Preclinical studies demonstrated reduced tumor growth in B16F10 melanoma models despite lacking direct cytotoxicity to cancer cells, supporting immune-mediated effects [4] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: